molecular formula C43H46N10O6 B611926 ZBC260 CAS No. 2093388-62-4

ZBC260

カタログ番号 B611926
CAS番号: 2093388-62-4
分子量: 798.905
InChIキー: UZXANFBIRSYHGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .


Chemical Reactions Analysis

ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

科学的研究の応用

Anti-Osteosarcoma Activity

BETd-260 has shown promising results in the treatment of osteosarcoma, a type of bone cancer. It operates by degrading BET proteins, which are crucial for the survival of cancer cells. In vitro and in vivo studies have demonstrated that BETd-260 can significantly suppress cell viability in osteosarcoma cell lines and induce apoptosis, leading to the death of cancer cells .

Leukemia Treatment

In the context of leukemia, particularly the RS4;11 leukemia cell line, BETd-260 has been identified as a highly potent BET degrader. It can achieve cellular potencies in the picomolar range and has been effective in inducing rapid tumor regression in vivo. This positions BETd-260 as a potential therapeutic agent for acute myeloid leukemia and other related hematological malignancies .

Triple-Negative Breast Cancer

BETd-260 has been found to be effective against triple-negative breast cancer (TNBC), a challenging form of breast cancer that lacks targeted therapies. It works by degrading BET proteins, leading to the suppression of tumor progression and a reduction in cancer stem cell populations. This effect is achieved through the downregulation of inflammatory genes and pathways, which are known to contribute to the stemness and tumorigenesis of TNBC .

Inhibition of Inflammatory Signaling

ZBC260, the alternative name for BETd-260, has been shown to disrupt inflammatory signaling pathways. This disruption leads to the suppression of stemness and tumorigenesis while promoting differentiation in cancer cells. The compound’s ability to target inflammatory pathways offers a novel approach to cancer treatment, particularly in cancers where inflammation plays a key role in disease progression .

Glioma Treatment

BETd-260 has also been explored for its applications in treating glioma, a type of brain cancer. It acts by repressing Wnt/β-catenin signaling, which is crucial for the growth of stem-like cells in gliomas. By inhibiting this pathway, BETd-260 can effectively reduce tumor progression and the growth of cancerous stem cells .

Epigenetic Regulation

As an epigenetic regulator, BETd-260 targets bromodomain-containing proteins, which are involved in reading acetylated lysine residues on histone tails. This action disrupts the normal function of these proteins, leading to the downregulation of oncogenes and other genes associated with cancer progression. The ability to modulate epigenetic regulation makes BETd-260 a valuable tool in cancer research and therapy .

将来の方向性

The research suggests that ZBC260 has potential therapeutic applications in the treatment of cancers such as TNBC and glioma . The findings support the further development of BET degraders like ZBC260, alone and in combination with other therapeutics, as cancer stem cell targeting agents .

特性

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Citations

For This Compound
54
Citations
T Tian, T Guo, W Zhen, J Zou, F Li - Cell Death & Disease, 2020 - nature.com
… This study explores the mode of action and effects of ZBC260 in vivo and in vitro against … cell lines show sensitivity to ZBC260. Notably, ZBC260 targeted glioma without side effects in …
Number of citations: 15 www.nature.com
D Zong, J Gu, GC Cavalcante, W Yao, G Zhang… - Cancer Research, 2020 - AACR
… of ZBC260 with those of JQ-1 on the growth of 7 SCLC cell lines and found that ZBC260 also … We noticed that the tested NSCLC cell lines all responded to ZBC260, but with varied …
Number of citations: 27 aacrjournals.org
E Fernandez-Salas, Z Chen, M Lin, B Zhou… - Cancer Research, 2017 - AACR
… patients with ZBC260 demonstrated … ZBC260 at 1 to 10 nM induced remarkable levels of apoptosis within 24 h, even in relapsed and refractory patient samples. In conclusion, ZBC260 …
Number of citations: 0 aacrjournals.org
M Cieślak, M Słowianek - Pharmaceutics, 2023 - mdpi.com
… ZBC260 induced degradation of BRD2, BRD3 and BRD4 at … ZBC260 inhibited the growth of acute leukemia cells RS4;11 … 90% tumor regression after ZBC260 administration with a well-…
Number of citations: 3 www.mdpi.com
C Qin, Y Hu, B Zhou, E Fernandez-Salas… - Journal of medicinal …, 2018 - ACS Publications
… the discovery of ZBC246 and ZBC260 as highly potent PROTAC BET … ZBC260 induces tumor regression in acute leukemia xenograft models in mice. Our data on ZBC246 and ZBC260 …
Number of citations: 223 pubs.acs.org
C Liu, L Qian, KA Vallega, G Ma, D Zong… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… Our recent study has shown that the novel BET degrader, ZBC260, effectively decreases the survival of human NSCLC cells, particularly those with high levels of BET proteins, and …
Number of citations: 4 www.ncbi.nlm.nih.gov
W Duan, M Yu, J Chen - Pharmacological Research, 2023 - Elsevier
… , AVR-825, ZBC260 and GNE987) can … ZBC260: ZBC260 is a newly synthesized BET-PROTAC capable of potently degrading BRD2/3/4. Consistent with its greater potency, ZBC260 …
Number of citations: 5 www.sciencedirect.com
L Zhu, Z Chen, H Zang, S Fan, J Gu, G Zhang… - Cancer research, 2021 - AACR
… ZBC260 slightly decreased mouse body weights in the initial treatment times when ZBC260 … at the end of treatment after ZBC260 was changed to intraperitoneal administration (Fig. 6G). …
Number of citations: 25 aacrjournals.org
B Zhou, J Hu, F Xu, Z Chen, L Bai… - Journal of medicinal …, 2018 - ACS Publications
… These data establish that compound 23 (BETd-260/ZBC260) is a highly potent and efficacious BET degrader. …
Number of citations: 326 pubs.acs.org
T He, C Cheng, A Parolia, A Hopkins, Y Qiao, L Xiao… - Cancer Research, 2023 - AACR
… In addition, we tested with several different potent PROTAC degraders (ARD616, ZBC260, etc) in ABCB1-expressing AU-15530 resistant cells, and found the ABCB1 expression drove …
Number of citations: 0 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。